N-((1-Benzyl-1H-indol-3-yl)methylene)aniline
Description
Properties
CAS No. |
70772-79-1 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(1-benzylindol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C22H18N2/c1-3-9-18(10-4-1)16-24-17-19(21-13-7-8-14-22(21)24)15-23-20-11-5-2-6-12-20/h1-15,17H,16H2 |
InChI Key |
NNSPGVOLAJAGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants: Benzaldehyde and 1-benzylindole are mixed in equimolar amounts.
- Catalyst/Base: A suitable catalyst or base, such as sodium hydroxide or pyridine, is added to facilitate the reaction.
- Solvent: Ethanol or methanol is commonly used as the solvent to dissolve the reactants and promote interaction.
- Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50–60°C) for several hours.
- Monitoring: Thin Layer Chromatography (TLC) is used to monitor the progress of the reaction.
- Purification: The crude product is purified via recrystallization from ethanol or column chromatography.
Reaction Mechanism:
The reaction involves nucleophilic attack by the nitrogen atom of 1-benzylindole on the carbonyl group of benzaldehyde, followed by dehydration to form the imine bond (-C=N).
Yield and Characteristics:
This method typically yields high-purity this compound (>90%) as a crystalline solid.
Alternative Solvent-Free Synthesis
A solvent-free approach has been developed to enhance environmental sustainability and reduce costs.
Procedure:
- Reactants: Benzaldehyde and 1-benzylindole are mixed in stoichiometric amounts.
- Catalyst: A solid acid catalyst like p-toluenesulfonic acid or montmorillonite clay can be used.
- Reaction Conditions: The mixture is heated at 80–100°C under vacuum conditions for 15–30 minutes.
- Monitoring: TLC analysis is performed to ensure complete conversion.
- Purification: The crude product is recrystallized from heptane or ethanol.
Advantages:
- Eliminates the need for organic solvents, reducing waste generation.
- Shorter reaction times compared to solvent-based methods.
Yield:
This method achieves yields comparable to traditional solvent-based approaches (~85–90%).
Iron-Catalyzed Directed Synthesis
Iron-catalyzed reactions offer a novel method for synthesizing derivatives of this compound with enhanced regioselectivity.
Procedure:
- Reactants: Indole substrate, benzaldehyde, and iron(III) acetylacetonate (Fe(acac)₃).
- Catalyst System: Fe(acac)₃ combined with TMEDA (tetramethylethylenediamine).
- Solvent: Diethyl ether is used as the reaction medium.
- Reaction Conditions: The mixture is stirred at 60°C for 6 hours under a nitrogen atmosphere.
- Workup: The reaction mixture is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.
Yield:
This method provides high yields (~89%) with excellent control over product stereochemistry.
Data Table: Comparison of Synthesis Methods
| Method | Catalyst/Base | Solvent | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Condensation Reaction | NaOH/Pyridine | Ethanol/Methanol | Room Temp | >90 | Simple setup, high purity |
| Solvent-Free Synthesis | p-Toluenesulfonic Acid | None | 80–100°C | ~85–90 | Eco-friendly, cost-effective |
| Iron-Catalyzed Synthesis | Fe(acac)₃ + TMEDA | Diethyl Ether | 60°C | ~89 | High regioselectivity, stereocontrol |
Notes on Optimization
To improve yields and reduce reaction times:
- Employ microwave-assisted heating for faster imine formation.
- Use molecular sieves to remove water formed during condensation.
- Explore alternative catalysts like zeolites for greener synthesis pathways.
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The C=N bond undergoes acid-catalyzed hydrolysis to regenerate the parent aldehyde and amine:
Hydrolysis rates depend on pH, with complete decomposition observed in strong acids (pH < 2).
Nucleophilic Additions
The electrophilic imine carbon participates in nucleophilic attacks:
-
Hydrazine addition : Forms hydrazones under acidic conditions, key intermediates for heterocyclic synthesis .
-
Grignard reagent reactions : Alkyl/aryl magnesium halides add to the C=N bond, yielding secondary amines .
Cycloaddition and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
With hydantoin/barbituric acid:
Under microwave irradiation, it forms:
With pyrazoles/triazoles:
Reactions with substituted pyrazoles under basic conditions yield acetamide derivatives with antitumor activity .
Redox Reactions
-
Reduction : Sodium borohydride (NaBH₄) reduces the C=N bond to a C-N single bond, producing N-((1-benzyl-1H-indol-3-yl)methyl)aniline .
-
Oxidation : Reacts with peracids (e.g., mCPBA) to form N-oxide derivatives , though yields are moderate (50–60%) .
Aromatic Electrophilic Substitution
The indole moiety undergoes regioselective reactions:
-
Nitration : Nitric acid in acetic acid selectively nitrates the indole ring at the 5-position (72% yield) .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 2-position .
Stability and Storage
-
Thermal stability : Decomposes above 200°C.
-
Light sensitivity : Prolonged UV exposure causes cis-trans isomerization of the imine bond.
This compound’s versatility in forming bioactive derivatives highlights its importance in drug discovery. Ongoing research focuses on optimizing reaction selectivity and exploring novel hybrid architectures .
Scientific Research Applications
Biological Activities
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
- Anticancer Properties : Research indicates that derivatives of indole, including this compound, show promising anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and prostate cancer cells. These compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms .
- Antimicrobial Activity : The indole nucleus is known for its antibacterial and antifungal properties. This compound has been studied for its effectiveness against a range of pathogens, suggesting potential use in treating infectious diseases .
- Anti-inflammatory Effects : Compounds containing the indole structure have also been reported to exhibit anti-inflammatory properties. This can be particularly beneficial in the treatment of chronic inflammatory conditions .
Case Studies and Findings
Several studies have documented the efficacy and potential applications of this compound:
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Infectious Disease Treatment : The antimicrobial properties suggest possible formulations for treating bacterial infections.
- Chronic Inflammatory Conditions : Its anti-inflammatory effects could be harnessed in therapies aimed at managing chronic diseases such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets. For example, it can act as a competitive antagonist for nicotinic acetylcholine receptors, inhibiting their activity by binding to the receptor sites. This interaction can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s structural analogs primarily differ in substituents on the aromatic rings or the indole system. Below is a comparative analysis based on molecular data and synthetic routes:
Table 1: Comparative Molecular Data of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline and Analogs
Substituent Effects on Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy substituent in (E)-N-((1-Benzyl-1H-indol-3-yl)methylene)-4-methoxyaniline increases electron density on the aniline ring, enhancing stability and altering UV-Vis absorption profiles compared to the unsubstituted parent compound .
Steric and Lipophilic Effects :
Theoretical and Experimental Insights
- Spectroscopic Characterization :
- The target compound and its analogs are characterized via ¹H NMR, IR, and UV spectroscopy. For example, the ¹H NMR spectrum of (E)-N-((1-Benzyl-1H-indol-3-yl)methylene)-4-methoxyaniline shows distinct signals for the methoxy group (δ 3.8 ppm) and indole protons (δ 7.2–8.1 ppm) .
- Density Functional Theory (DFT) studies on related Schiff bases (e.g., N-(4-nitrobenzyl)-4-methyl bromoaniline) reveal correlations between calculated bond lengths/dipole moments and experimental data .
Biological Activity
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is a compound that incorporates both indole and aniline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is synthesized through a condensation reaction between benzylindole and aniline derivatives. The structure can be represented as follows:
This compound features a benzyl group attached to the indole nitrogen, which enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.12 | Induction of apoptosis |
| HeLa | 3.45 | Inhibition of tubulin polymerization |
| A549 | 4.50 | Cell cycle arrest in G2/M phase |
The compound exhibited IC50 values ranging from 2.12 μM to 4.50 μM across different cell lines, indicating potent anticancer activity. Mechanistic studies revealed that it induces apoptosis and inhibits tubulin polymerization, similar to known chemotherapeutic agents like colchicine .
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Tubulin Inhibition : By inhibiting tubulin polymerization, it disrupts microtubule dynamics, which is crucial for mitosis .
Case Studies
Case Study 1: MCF-7 Breast Cancer Cells
In a study conducted by Huang et al., this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 2.12 μM. The study highlighted that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 2: HeLa Cervical Cancer Cells
Another investigation focused on HeLa cells revealed an IC50 value of 3.45 μM. The compound was found to disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells .
Q & A
Q. What are the key synthetic strategies for preparing N-((1-Benzyl-1H-indol-3-yl)methylene)aniline and its derivatives?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Preparation of 1-acetylindole-3-carboxaldehyde via aldol condensation under acidic conditions.
- Step 2: Reaction with quinuclidin-3-one hydrochloride to form the Schiff base intermediate.
- Step 3: N-Deacetylation and benzylation using substituted benzyl halides under phase-transfer catalysis (50% NaOH, triethylbenzylammonium chloride in DCM) .
- Step 4: Purification via flash chromatography (e.g., cyclohexane/EtOAc 8:2) and characterization by NMR and mass spectrometry .
Q. How is structural confirmation achieved for these compounds?
Methodological Answer: Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm regiochemistry and substituent positions (e.g., indole-CH-benzyl protons at δ 3.99 ppm in acetone-d) .
- X-ray Crystallography: Single-crystal diffraction resolves stereochemistry and validates Schiff base geometry (Z/E configuration) .
- High-Resolution Mass Spectrometry (HRMS): Ensures molecular formula accuracy (e.g., calculated [M+H] 223.1230 vs. observed 223.1241) .
Q. What basic pharmacological assays are used to evaluate receptor affinity?
Methodological Answer:
- Radioligand Binding Assays: Membrane homogenates from CB1/CB2 receptor-expressing cells are incubated with test compounds and H-labeled agonists (e.g., CP-55,940).
- Data Analysis: IC values are converted to K via the Cheng-Prusoff equation. Example: Compound 13 showed K = 1.3 nM (CB2) vs. 85.7 nM (CB1), indicating 35-fold selectivity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance CB2 receptor selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Guidance: Introduce electron-withdrawing groups (e.g., halides) on the benzyl moiety to improve CB2 affinity.
- Regiochemical Control: Use bulky substituents on the indole nitrogen to sterically hinder CB1 binding.
- Stereochemical Tuning: Enantioselective synthesis (e.g., chiral phase-transfer catalysts) to isolate active stereoisomers .
Q. How should discrepancies in receptor binding data be analyzed?
Methodological Answer:
- Assay Validation: Ensure consistent membrane preparation (e.g., centrifugation speed, protease inhibitors) to avoid receptor degradation.
- Competitive Binding Curves: Use nonlinear regression to assess Hill slopes; slopes ≠1 suggest allosteric effects or assay interference.
- Cross-Reactivity Screening: Test against off-target receptors (e.g., opioid, serotonin) to rule out promiscuous binding .
Q. What computational methods support SAR studies for cannabinoid receptor ligands?
Methodological Answer:
- Molecular Docking: Glide/SP or AutoDock Vina models ligand-receptor interactions (e.g., indole-CH-benzyl group in CB2 hydrophobic pocket).
- Free Energy Perturbation (FEP): Predicts ΔΔG for substituent modifications (e.g., methyl vs. chloro groups).
- Dynamic Trajectories: MD simulations (50–100 ns) assess binding stability and water-mediated hydrogen bonds .
Q. How can contradictions between X-ray crystallography and NMR data be resolved?
Methodological Answer:
- Solvent Effects: Compare solid-state (X-ray) vs. solution-state (NMR) conformations. For example, rotational barriers in DMSO may stabilize non-crystalline conformers.
- Temperature-Dependent NMR: Acquire spectra at 298 K and 223 K to detect dynamic processes (e.g., hindered benzyl rotation).
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to reconcile experimental and theoretical bond angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
